exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
Description
Chemical Structure and Properties
Molecular Identity and Classification
exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is classified as a saturated nitrogen heterocycle belonging to the azabicyclo[3.1.0]hexane family of compounds. The molecular formula of this compound is C5H10ClNO, corresponding to a molecular weight of 135.59 grams per mole. The Chemical Abstracts Service has assigned the registry number 1523542-00-8 to this specific stereoisomer and salt form. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride, which accurately describes the bicyclic framework containing a nitrogen atom within the ring system and a hydroxyl group at the 6-position.
The compound exists as a hydrochloride salt of the parent alcohol, which significantly influences its physical and chemical properties compared to the free base form. The European Community number 973-961-5 has been assigned to related compounds within this structural class. The molecular descriptor language representation provides additional structural clarity through the Simplified Molecular Input Line Entry System notation: C1C2C(C2O)CN1.Cl, which systematically describes the connectivity pattern of atoms within the molecule. This bicyclic structure incorporates a three-membered cyclopropane ring fused to a five-membered pyrrolidine ring, creating a constrained molecular geometry that imparts unique reactivity and binding characteristics.
Stereochemical Configuration
The stereochemical designation "exo" in the compound name refers to the specific spatial orientation of the hydroxyl group at the 6-position relative to the bicyclic framework. In the exo configuration, the hydroxyl substituent is positioned on the convex face of the bicyclic system, away from the nitrogen-containing pyrrolidine ring. This stereochemical arrangement contrasts with the alternative endo configuration, where the hydroxyl group would be oriented toward the nitrogen atom on the concave face of the molecule.
Recent synthetic developments have demonstrated the ability to selectively produce either exo or endo stereoisomers through careful control of reaction conditions and catalyst selection. The stereochemical outcome can be influenced by the choice of dirhodium catalyst and subsequent hydrolysis conditions, enabling researchers to obtain high levels of diastereoselectivity without requiring chromatographic purification. The rigid bicyclic framework restricts conformational flexibility, making the stereochemical assignment particularly important for understanding the compound's three-dimensional structure and its interactions with biological targets. Crystal structure analysis of related azabicyclo[3.1.0]hexane derivatives has confirmed the precise geometric parameters associated with this stereochemical configuration.
Structural Characterization
X-ray Crystallography Analysis
Crystallographic studies of azabicyclo[3.1.0]hexane derivatives have provided detailed insights into the three-dimensional molecular geometry and solid-state packing arrangements. The rigid bicyclic framework exhibits characteristic bond lengths and angles that reflect the strain inherent in the fused ring system. The cyclopropane portion of the molecule displays typical geometric parameters for three-membered rings, with carbon-carbon bond lengths of approximately 1.50-1.52 Angstroms and bond angles deviating significantly from the ideal tetrahedral geometry due to ring strain.
X-ray crystallographic data for related compounds in this structural class have revealed important information about intermolecular interactions in the solid state. The hydrochloride salt form typically exhibits hydrogen bonding networks between the protonated nitrogen center and chloride anions, contributing to the overall crystal packing stability. The hydroxyl group at the 6-position can participate in additional hydrogen bonding interactions, influencing both the molecular conformation and crystal structure organization. Crystallographic studies have also confirmed the absolute stereochemical configuration of the exo isomer, providing definitive structural assignment through anomalous dispersion measurements.
Spectroscopic Properties
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The constrained bicyclic framework produces characteristic chemical shift patterns that reflect the unique electronic environment of nuclei within the ring system. Proton nuclear magnetic resonance spectra typically show well-resolved multipicity patterns corresponding to the various methylene and methine protons, with coupling constants that provide information about the dihedral angle relationships between neighboring protons.
The carbon-13 nuclear magnetic resonance spectrum exhibits distinct resonances for each carbon environment within the molecule, with the cyclopropane carbons appearing at characteristic chemical shifts that reflect the high degree of strain in the three-membered ring. The carbon bearing the hydroxyl group typically resonates at approximately 70-80 parts per million, consistent with a secondary alcohol functionality. Infrared spectroscopy reveals characteristic absorption bands associated with the hydroxyl group (approximately 3300-3500 wavenumbers), carbon-hydrogen stretching modes (2800-3000 wavenumbers), and carbon-carbon stretching vibrations within the bicyclic framework. Mass spectrometry provides molecular ion confirmation and fragmentation patterns that support the proposed molecular structure and composition.
Physicochemical Properties
Solubility Profile
The hydrochloride salt form of exo-3-azabicyclo[3.1.0]hexan-6-ol exhibits enhanced water solubility compared to the corresponding free base, making it suitable for various aqueous applications and pharmaceutical formulations. The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents through ion-dipole interactions and hydrogen bonding mechanisms. Water solubility is significantly improved due to the presence of the chloride counterion, which helps to solubilize the organic cation through electrostatic interactions with water molecules.
The compound demonstrates moderate solubility in polar organic solvents such as methanol and ethanol, where both hydrogen bonding and dipole-dipole interactions contribute to the dissolution process. In contrast, solubility in nonpolar organic solvents like hexane or toluene is limited due to the polar nature of the hydrochloride salt. The presence of the hydroxyl group further enhances interaction with protic solvents through hydrogen bonding capabilities. Partition coefficient measurements between octanol and water provide quantitative assessment of the compound's lipophilicity, which influences its biological distribution and membrane permeability characteristics.
| Solvent System | Solubility Characteristics | Interaction Mechanism |
|---|---|---|
| Water | Enhanced solubility | Ion-dipole interactions, hydrogen bonding |
| Methanol | Moderate solubility | Hydrogen bonding, dipole interactions |
| Ethanol | Moderate solubility | Hydrogen bonding, dipole interactions |
| Chloroform | Limited solubility | Weak dipole interactions |
| Hexane | Poor solubility | Minimal molecular interactions |
Stability Parameters
The stability profile of this compound encompasses thermal, chemical, and photochemical stability characteristics under various environmental conditions. The bicyclic framework provides inherent structural stability due to the rigid ring system, although the presence of the hydroxyl functional group introduces potential sites for chemical transformation. Under ambient storage conditions, the compound demonstrates good stability when protected from moisture and extreme temperatures.
Thermal analysis reveals that the compound remains stable at room temperature but may undergo decomposition at elevated temperatures, particularly above 150-200 degrees Celsius. The decomposition pathway typically involves dehydration of the hydroxyl group and potential ring-opening reactions of the strained cyclopropane unit. Chemical stability in aqueous solution depends strongly on solution acidity, with the protonated nitrogen center being stable under acidic conditions but potentially undergoing deprotonation in basic media. The compound shows reasonable stability to atmospheric oxygen under normal storage conditions, although prolonged exposure to light and air may lead to gradual oxidation of the alcohol functionality.
Acid-Base Characteristics
The acid-base properties of this compound are dominated by the presence of the tertiary nitrogen atom within the bicyclic framework, which acts as a Brønsted base capable of accepting protons from acidic media. The basicity of the nitrogen center is influenced by the electron-donating effects of the surrounding carbon framework and the geometric constraints imposed by the rigid bicyclic structure. In the hydrochloride salt form, the nitrogen atom exists in its protonated state, carrying a positive formal charge that is balanced by the chloride counterion.
The predicted acid dissociation constant for the conjugate acid of the free base form provides quantitative assessment of the compound's basicity, with values typically falling in the range expected for aliphatic tertiary amines. The hydroxyl group at the 6-position exhibits weak acidic character, although its acidity is significantly lower than that of the protonated nitrogen center. Solution behavior in buffered media demonstrates the compound's capacity to exist in different protonation states depending on the surrounding hydrogen ion concentration, with the fully protonated form predominating under physiological conditions.
| Property | Value Range | Measurement Conditions |
|---|---|---|
| Nitrogen basicity | Moderate basic character | Aqueous solution, 25°C |
| Hydroxyl acidity | Weak acidic character | Aqueous solution, 25°C |
| Predominant form | Protonated nitrogen | Physiological conditions |
| Ionization behavior | Monoprotic base | Aqueous titration |
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKNWRKMXWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as rhodium or ruthenium . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with adjustments made to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Overview
exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a bicyclic compound characterized by a nitrogen atom in its structure, with the molecular formula and a molecular weight of approximately 135.59 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential therapeutic applications.
Chemistry
- Building Block for Synthesis : this compound serves as a crucial precursor in the synthesis of more complex molecules. Its bicyclic structure enables it to participate in various chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.
Biology
- Biochemical Interactions : The compound has been shown to interact with various enzymes, including proteases and oxidoreductases, influencing their activity. For instance, it has demonstrated inhibitory effects on certain proteases, which can be instrumental in studying protease-related diseases.
- Cellular Effects : Research indicates that this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, affecting cell proliferation and differentiation. This modulation can lead to alterations in gene expression related to metabolic processes.
Medicine
- Therapeutic Potential : The compound is being explored for its potential as a therapeutic agent in drug development, particularly for conditions involving the central nervous system and cancer. Its structural similarity to known neurotransmitter analogs suggests possible applications in neuropharmacology.
- Pharmaceutical Development : It serves as a lead compound in the development of antiviral and antibacterial agents, as well as other bioactive molecules targeting various diseases. Its derivatives have shown promising activity against specific cancer cell lines .
Chemical Reactions
The compound undergoes several notable chemical reactions:
- Oxidation : The alcohol group can be oxidized to form ketones or aldehydes.
- Reduction : Catalytic hydrogenation can modify the compound's functional groups.
- Substitution : Nucleophilic substitution reactions can occur at the nitrogen atom or hydroxyl group under appropriate conditions.
Case Studies
While specific case studies were not detailed in the search results, ongoing research highlights the compound's potential applications in:
- Developing new analgesics based on its interaction with pain pathways.
- Investigating its effects on neurochemical pathways relevant for treating neurological disorders.
Mechanism of Action
The mechanism of action of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among exo-3-azabicyclo[3.1.0]hexane derivatives:
Key Observations :
- Polarity : The hydroxyl group in the target compound enhances water solubility compared to methyl or tert-butyl derivatives, making it advantageous for aqueous-phase reactions .
- Stereochemistry : The exo configuration in CAS 1523542-00-8 contrasts with rel or endo isomers (e.g., CAS 2109242-25-1 in ), affecting receptor binding in drug candidates .
- Functional Group Reactivity: Amino (-NH₂) and carboxylate (-COO-) groups in analogs enable diverse derivatization, such as peptide coupling or carbamate formation .
Physicochemical Properties
Biological Activity
Exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a bicyclic compound known for its unique structural properties, which contribute to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound features a nitrogen atom in its six-membered ring structure, combined with a hydroxyl group (-OH) at the 6-position. This configuration allows for significant reactivity, particularly in nucleophilic substitutions and cyclization reactions.
Biochemical Interactions
The compound has been studied for its interactions with various enzymes and receptors, leading to notable biological effects:
- Enzyme Interactions : It has been shown to bind to the active sites of enzymes, such as proteases and oxidoreductases, resulting in either inhibition or activation of enzyme activity. For instance, it inhibits certain proteases, which is useful for studying protease-related pathways and diseases .
- Neuropharmacological Effects : Exo-3-Azabicyclo[3.1.0]hexan-6-ol exhibits significant activity in neuropharmacology, potentially influencing neurotransmitter systems. Studies suggest it may modulate neurotransmitter receptors, impacting neurochemical pathways and offering therapeutic benefits in treating neurological disorders .
The mechanism of action primarily involves the compound's ability to bind to specific molecular targets:
- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
- Gene Expression Alteration : It can alter the expression of genes involved in metabolic processes, affecting cellular energy production and utilization .
Biological Activities
Exo-3-Azabicyclo[3.1.0]hexan-6-ol exhibits a range of biological activities:
Case Studies
Research has highlighted various applications of this compound:
- Neurotransmitter Modulation : A study demonstrated that the compound could influence serotonin and dopamine pathways, suggesting potential applications in mood disorders .
- Cancer Research : In vitro studies indicated that certain derivatives inhibited the growth of cancer cells through apoptosis induction mechanisms .
- Synthetic Applications : The compound serves as a precursor for synthesizing more complex bioactive molecules, including antiviral agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via bicyclic ring-closing strategies, often starting from functionalized pyrrolidine or norbornene precursors. Key steps include intramolecular cyclization using reagents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, followed by hydrochloric acid quench to isolate the hydrochloride salt . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity, and catalyst loading. For example, continuous flow reactors improve mixing and reduce side reactions in scaled-up syntheses . Purity (>97%) is achieved via recrystallization in ethanol/water mixtures, monitored by HPLC .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : Distinct signals for the bicyclic scaffold (e.g., δ 3.2–4.1 ppm for bridgehead protons) and hydroxyl group (broad singlet at δ 5.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 133.06 (free base) and 169.03 (HCl adduct) .
- X-ray Diffraction : Resolves the exo stereochemistry and hydrogen-bonding network between the hydroxyl group and chloride ion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s electronic structure to identify reactive sites. For instance, the hydroxyl group’s lone pairs and bicyclic strain enhance nucleophilic attack at the C6 position. Solvent effects (e.g., DMSO vs. THF) are modeled using Polarizable Continuum Models (PCM) to predict regioselectivity . Experimental validation involves kinetic studies with varying electrophiles (e.g., alkyl halides) under inert atmospheres .
Q. What strategies resolve contradictory biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC50 variability) may arise from assay conditions (pH, serum proteins) or cell line-specific uptake mechanisms. To address this:
- Orthogonal Assays : Compare results from cell viability (MTT), apoptosis (Annexin V), and target engagement (SPR) assays .
- Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., free base in serum) that may influence activity .
- Control Experiments : Include structurally similar analogs (e.g., 6,6-difluoro derivatives) to isolate the role of the hydroxyl group .
Q. How can isotopic labeling (e.g., 2H, 13C) track the metabolic fate of this compound in vivo?
- Methodological Answer : Synthesize deuterated analogs at the hydroxyl position via NaBD4 reduction of ketone intermediates. Administer the labeled compound to model organisms and use LC-MS/MS to trace metabolites in plasma and tissues. Key parameters:
- Stable Isotope Ratio : Ensure >98% deuterium incorporation via NMR .
- Pharmacokinetic Analysis : Calculate clearance rates and identify major metabolic pathways (e.g., glucuronidation) .
Comparative and Mechanistic Questions
Q. How does the exo stereochemistry of this compound influence its binding affinity to neurological targets compared to endo analogs?
- Methodological Answer : The exo configuration imposes steric constraints that alter binding to receptors (e.g., σ1 or NMDA). Conduct molecular docking (AutoDock Vina) with homology models of target proteins. Validate via:
- Radioligand Displacement Assays : Compare IC50 values of exo vs. endo isomers using [3H]-labeled reference compounds .
- Crystallography : Co-crystallize the compound with purified receptors to visualize binding pocket interactions .
Q. What role does the hydroxyl group play in the compound’s stability under physiological conditions?
- Methodological Answer : The hydroxyl group participates in hydrogen bonding, enhancing solubility but increasing hydrolysis risk. Assess stability via:
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C and monitor degradation by HPLC .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify impurities (e.g., lactone formation) .
Synthetic Chemistry Challenges
Q. How can enantiomeric purity be maintained during large-scale synthesis of the exo isomer?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) to control stereochemistry . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and optimize crystallization conditions to remove minor enantiomers .
Q. What are the limitations of current synthetic routes in accessing derivatives with modified bicyclic frameworks?
- Methodological Answer : Functionalization at the bridgehead (C3 or C6) is hindered by steric crowding. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
